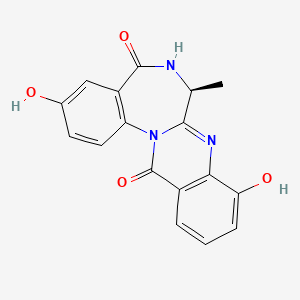

Circumdatin I

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H13N3O4 |

|---|---|

Molecular Weight |

323.3 g/mol |

IUPAC Name |

(7S)-3,9-dihydroxy-7-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |

InChI |

InChI=1S/C17H13N3O4/c1-8-15-19-14-10(3-2-4-13(14)22)17(24)20(15)12-6-5-9(21)7-11(12)16(23)18-8/h2-8,21-22H,1H3,(H,18,23)/t8-/m0/s1 |

InChI Key |

FNYZNOYSZSYMAX-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@H]1C2=NC3=C(C=CC=C3O)C(=O)N2C4=C(C=C(C=C4)O)C(=O)N1 |

Canonical SMILES |

CC1C2=NC3=C(C=CC=C3O)C(=O)N2C4=C(C=C(C=C4)O)C(=O)N1 |

Synonyms |

circumdatin I |

Origin of Product |

United States |

Advanced Methodologies for Structural Elucidation and Stereochemical Assignment of Circumdatin I

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Identification

UV-Vis and IR spectroscopy provide valuable information about the electronic properties and functional groups present in a molecule.

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule, which is related to the presence of chromophores (light-absorbing groups). Circumdatins, including Circumdatin I, are known to exhibit potent ultraviolet-A (UV-A) protecting activity nih.gov. The UV spectra of circumdatin analogues typically show absorption maxima around 230, 275, and 325 nm, which is characteristic of their complex aromatic and conjugated systems researchgate.net.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations. The frequencies of these vibrations are characteristic of specific functional groups. In the analysis of circumdatin analogues, IR spectra have been used to identify key functional groups such as carbonyls (C=O), amides (N-H), and aromatic rings (C=C).

Table 2: Spectroscopic Data for Circumdatin Analogues

| Spectroscopic Technique | Characteristic Data for Circumdatin Analogues |

| UV-Vis | λmax at approximately 230, 275, and 325 nm researchgate.net |

| IR | Absorption bands for C=O, N-H, and aromatic C=C stretching |

This is an interactive data table. You can sort and filter the data.

Determination of Absolute Stereochemistry via Spectroscopic and Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism (CD))

Many natural products, including Circumdatin I, are chiral and exist as a single enantiomer. Determining the absolute stereochemistry is crucial as different enantiomers can have vastly different biological activities.

Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral molecule. The direction and magnitude of the rotation are characteristic of the compound's absolute configuration.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration by comparing experimental spectra with computationally predicted spectra. While specific CD data for Circumdatin I is not readily available, this technique is a powerful tool for stereochemical assignment in this class of compounds. For example, the absolute configuration of 2-hydroxycircumdatin C was determined as 19S using Marfey's method, a technique involving derivatization and chromatographic analysis researchgate.net.

X-ray Crystallography in Structural Confirmation for Circumdatin Analogues

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be obtained. The technique involves diffracting X-rays off a crystal and analyzing the resulting diffraction pattern to build a detailed model of the atomic arrangement. While a crystal structure for Circumdatin I has not been reported, X-ray crystallography has been crucial in revising the structures of the related compounds Circumdatin A and B. It was also used to determine the absolute configuration of aspyrone, a compound co-isolated with circumdatin analogues researchgate.net.

Biosynthetic Pathways and Fungal Bioproduction of Circumdatin I

Identification of Circumdatin I-Producing Fungal Strains and Species

The discovery of Circumdatin I has been linked to a select group of fungi, primarily isolated from marine and terrestrial environments. These microorganisms have demonstrated the capability to synthesize this complex alkaloid, making them valuable subjects for biotechnological exploration.

Marine-Derived Exophiala Species as a Source Organism

A notable source of Circumdatin I is a marine-derived fungus belonging to the genus Exophiala. Research has led to the isolation and characterization of Circumdatin I from the mycelium of a marine isolate of this fungus. This discovery highlights the potential of marine ecosystems as a reservoir for novel bioactive compounds and the fungi that produce them.

Aspergillus ochraceus Strains and Associated Fungi

Aspergillus ochraceus, a fungus found in various environments, is a well-documented producer of Circumdatin I and other related benzodiazepine (B76468) alkaloids. Several strains of A. ochraceus have been identified as sources of these compounds. Furthermore, fungi closely related to A. ochraceus within the Aspergillus section Circumdati are also known to produce a diverse array of secondary metabolites, including precursors and analogues of Circumdatin I.

| Fungal Genus | Species | Environment | Circumdatin Compound(s) Produced |

| Exophiala | sp. | Marine | Circumdatin I |

| Aspergillus | ochraceus | Terrestrial, Marine | Circumdatin I and other circumdatins |

| Aspergillus | petrakii | Terrestrial | Circumdatin Biosynthetic Gene Cluster |

Proposed Biosynthetic Precursors and Enzymatic Transformations in Circumdatin Biosynthesis

The biosynthesis of Circumdatin I is a complex process involving a series of enzymatic reactions orchestrated by a dedicated biosynthetic gene cluster. The pathway relies on a Non-Ribosomal Peptide Synthetase (NRPS) system, which assembles the molecule from simple amino acid precursors.

The core structure of Circumdatin I is assembled from two molecules of anthranilate and one molecule of proline. A key feature of this pathway is the "pre-NRPS tailoring" of one of the anthranilate units. This involves a series of enzymatic modifications that occur before the building block is incorporated into the main assembly line.

The biosynthetic gene cluster responsible for Circumdatin production has been identified as the apbe cluster. This cluster contains the genes encoding the necessary enzymes for the entire pathway. The key enzymatic transformations include:

Hydroxylation: The enzyme ApbeE , a flavin-dependent monooxygenase, initiates the tailoring process by adding a hydroxyl group to an anthranilate molecule, forming 5-hydroxyanthranilate.

Methylation: Subsequently, the enzyme ApbeC , a methyltransferase, transfers a methyl group to the hydroxylated anthranilate, yielding 5-methoxyanthranilate (5-MA). This modified precursor is then utilized by the NRPS.

NRPS Assembly: The multi-modular enzymes ApbeA and ApbeB constitute the NRPS complex. These enzymes selectively recognize, activate, and link the two anthranilate units (one of which is 5-MA) and the proline residue to form the benzodiazepine scaffold.

Oxepin Ring Formation: The final step in the formation of some circumdatin structures involves the enzyme ApbeD , a P450 monooxygenase, which catalyzes the formation of an oxepin ring.

This pre-NRPS modification of a substrate is a notable strategy in fungal natural product biosynthesis, expanding the chemical diversity of the resulting compounds.

| Enzyme | Gene | Function | Precursor | Product |

| Flavin-dependent monooxygenase | apbeE | Hydroxylation | Anthranilate | 5-hydroxyanthranilate |

| Methyltransferase | apbeC | Methylation | 5-hydroxyanthranilate | 5-methoxyanthranilate |

| Non-Ribosomal Peptide Synthetase | apbeA/B | Peptide bond formation | Anthranilate, 5-methoxyanthranilate, Proline | Circumdatin scaffold |

| P450 monooxygenase | apbeD | Oxepin ring formation | Circumdatin precursor | Circumdatin with oxepin ring |

Strain Engineering and Fermentation Optimization Strategies for Enhanced Circumdatin Production

To harness the full potential of Circumdatin I and related compounds for various applications, enhancing their production yields is crucial. This can be achieved through a combination of genetic modification of the producing strains and optimization of the fermentation conditions.

Strain Engineering Strategies:

While specific examples of strain engineering for enhanced Circumdatin I production are not yet extensively documented, general principles of metabolic engineering in fungi can be applied. Potential strategies include:

Overexpression of the Biosynthetic Gene Cluster: Increasing the expression of the entire apbe gene cluster could lead to a higher flux through the biosynthetic pathway and, consequently, increased production of Circumdatin I. This can be achieved by placing the cluster under the control of a strong, constitutive promoter.

Enhancing Precursor Supply: The availability of the primary precursors, anthranilate and proline, is critical. Engineering the fungal strain to overproduce these amino acids could alleviate potential bottlenecks in the biosynthetic pathway.

Blocking Competing Pathways: Fungal metabolism is a complex network of interconnected pathways. By identifying and knocking out genes involved in pathways that compete for the same precursors as Circumdatin I biosynthesis, metabolic flux can be redirected towards the desired product.

Heterologous Expression: The apbe gene cluster could be transferred to and expressed in a well-characterized industrial host organism, such as Aspergillus niger or Saccharomyces cerevisiae. These hosts often have well-established genetic tools and are amenable to large-scale fermentation, potentially leading to higher and more reliable production.

Fermentation Optimization Strategies:

The environment in which the fungus grows plays a significant role in its metabolic activity and the production of secondary metabolites. Optimizing fermentation parameters is a key strategy for maximizing Circumdatin I yield.

Medium Composition: The composition of the growth medium, including the carbon and nitrogen sources, is a critical factor. Experimentation with different sugars (e.g., glucose, sucrose) and nitrogen sources (e.g., yeast extract, peptone, specific amino acids) can significantly impact fungal growth and secondary metabolite production. The carbon-to-nitrogen ratio is also a crucial parameter to optimize.

pH and Temperature: Every fungal strain has an optimal pH and temperature range for growth and production. Maintaining these parameters at their optimal levels throughout the fermentation process is essential for maximizing yield.

Aeration and Agitation: For aerobic fungi, the supply of dissolved oxygen is vital. Optimizing the agitation speed and aeration rate in a bioreactor can ensure that the fungus has sufficient oxygen for its metabolic processes, including the biosynthesis of Circumdatin I.

By systematically applying these strain engineering and fermentation optimization strategies, it is feasible to significantly enhance the production of Circumdatin I, making this intriguing fungal metabolite more accessible for further research and potential applications.

Biological Activities and Mechanistic Investigations of Circumdatin I

Ultraviolet-A (UV-A) Protective Activity

Circumdatin I, a benzodiazepine (B76468) alkaloid, has been identified as a potent ultraviolet-A (UV-A) protecting agent. nih.govnih.gov Isolated from the mycelium of a marine-derived fungus of the genus Exophiala, it belongs to a group of related compounds, including Circumdatin C and Circumdatin G, that also exhibit significant UV-A protecting capabilities. nih.govnih.gov This photoprotective property suggests a potential role for these natural compounds in mitigating the harmful effects of UV-A radiation, which is a known contributor to skin damage and photoaging. The inherent ability of Circumdatin I to counteract UV-A exposure is a key aspect of its biological profile.

Exploration of Antioxidant Radical Scavenging Mechanisms

The protective effects of compounds against UV radiation are often linked to their ability to neutralize reactive oxygen species (ROS) through antioxidant mechanisms. One of the primary mechanisms is the scavenging of free radicals, which are highly unstable molecules that can damage cells. mdpi.com Antioxidants can donate electrons or hydrogen atoms to free radicals, stabilizing them and preventing a cascade of oxidative damage. mdpi.com

While the specific radical scavenging mechanism for Circumdatin I has not been fully elucidated in the provided research, its demonstrated UV-A protective activity strongly implies an antioxidant function. The process of radical scavenging involves the direct interaction of the antioxidant compound with radicals, thereby quenching their reactivity. mdpi.com This action is a critical defense against oxidative stress induced by environmental factors such as UV-A radiation.

Immunomodulatory Effects in Cellular Models

Information regarding the specific effects of Circumdatin I on the regulation of nitric oxide (NO) production in microglial cells is not available in the provided search results. Microglia are the primary immune cells of the central nervous system, and their production of NO is a key factor in neuroinflammatory processes. nih.govnih.govplos.org

There is no specific information available in the search results detailing the modulation of Nuclear Factor-kappa B (NF-κB) signaling pathways by Circumdatin I. The NF-κB pathway is a crucial regulator of inflammatory responses, and its modulation can significantly impact immune cell function. nih.govnih.govmdpi.com

Comparative Biological Activities of Circumdatin Family Members (Mechanistic Focus)

While research has highlighted the UV-A protective properties of Circumdatin I, C, and G, other members of the circumdatin family exhibit different primary biological activities. nih.gov Notably, Circumdatin E and Circumdatin H have been identified as inhibitors of the mammalian mitochondrial respiratory chain. nih.govnih.gov Specifically, these alkaloids act as inhibitors of mitochondrial NADH oxidase. nih.gov This activity demonstrates a divergence in the biological functions within the circumdatin family, where some members act as photoprotectants while others interfere with fundamental cellular energy production by inhibiting the mitochondrial electron transfer chain.

Table 1: Summary of Key Biological Activities of Circumdatin I

| Activity | Description | Research Finding |

| UV-A Protection | Capacity to protect against damage from Ultraviolet-A radiation. | Circumdatin I, along with C and G, exhibits potent UV-A protecting activity. nih.govnih.gov |

| Antioxidant Activity | Implied ability to scavenge free radicals, likely underlying its photoprotective effects. | The specific radical scavenging mechanism for Circumdatin I is not detailed, but is inferred from its photoprotective properties. |

Table 2: Comparative Activities of Circumdatin Family Members

| Compound | Biological Activity | Mechanism of Action |

| Circumdatin I | UV-A Protection | Likely involves antioxidant radical scavenging. |

| Circumdatin C | UV-A Protection | Not specified. |

| Circumdatin G | UV-A Protection | Not specified. |

| Circumdatin E | Mitochondrial Respiration Inhibition | Inhibition of the integrated electron transfer chain. nih.govnih.gov |

| Circumdatin H | Mitochondrial Respiration Inhibition | Inhibition of mitochondrial NADH oxidase. nih.gov |

Acetylcholinesterase (AChE) Inhibition by Circumdatin Analogues

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the levels of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission frontiersin.orgnih.gov.

In the search for new neuroprotective agents from marine environments, a series of seven circumdatin-type alkaloids were isolated from a coral-associated fungus, Aspergillus ochraceus LZDX-32-15. These compounds, including Circumdatin I, were evaluated for their ability to inhibit AChE. Among the tested alkaloids, Circumdatin D demonstrated the most potent inhibitory effect on AChE activity frontiersin.orgnih.gov. While the entire series of circumdatin analogues were assessed, the detailed quantitative data has been predominantly reported for the most active compounds like Circumdatin D.

The research into this class of compounds highlights them as a new natural scaffold with potential dual functionality: AChE inhibition and anti-inflammatory properties frontiersin.orgnih.gov. The inhibitory action of these alkaloids on AChE suggests their potential to modulate cholinergic signaling in the central nervous system, a key aspect in the symptomatic treatment of Alzheimer's disease frontiersin.orgnih.gov.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Circumdatin Analogues

| Compound | Source Organism | Potency of AChE Inhibition |

|---|---|---|

| Circumdatin D | Aspergillus ochraceus LZDX-32-15 | Most potent among the seven tested circumdatin-type alkaloids |

| Circumdatin C | Aspergillus ochraceus LZDX-32-15 | Tested for anti-AChE activity |

| Circumdatin F | Aspergillus ochraceus LZDX-32-15 | Tested for anti-AChE activity |

| Circumdatin G | Aspergillus ochraceus LZDX-32-15 | Tested for anti-AChE activity |

| Circumdatin H | Aspergillus ochraceus LZDX-32-15 | Tested for anti-AChE activity |

| Circumdatin I | Aspergillus ochraceus LZDX-32-15 | Tested for anti-AChE activity |

| 2-hydroxycircumdatin C | Aspergillus ochraceus LZDX-32-15 | Tested for anti-AChE activity |

Data derived from a study on seven circumdatin-type alkaloids, where Circumdatin D was identified as the most potent inhibitor.

Neuroprotective Mechanisms of Circumdatin Analogues (e.g., TLR4-mediated pathways)

Neuroinflammation is a critical factor in the pathogenesis of neurodegenerative diseases like Alzheimer's disease. Microglia, the resident immune cells of the central nervous system, play a central role in initiating and propagating the inflammatory response. Toll-like receptor 4 (TLR4) is a key receptor on the surface of microglia that recognizes lipopolysaccharide (LPS), a component of gram-negative bacteria, triggering a cascade of inflammatory signaling pathways frontiersin.orgnih.gov.

Extensive mechanistic studies on Circumdatin D have revealed its significant neuroprotective effects, which are mediated through the modulation of TLR4-centric inflammatory pathways. Research has shown that Circumdatin D can interfere with the inflammatory response by inhibiting the secretion of pro-inflammatory cytokines in LPS-induced microglial cells frontiersin.orgnih.gov.

The underlying mechanism of this anti-inflammatory action involves the downregulation of the TLR4-mediated signaling cascade. Specifically, Circumdatin D has been found to modulate the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and Janus kinase/signal transducer and activator of transcription (JAK/STAT) inflammatory pathways in LPS-stimulated microglial cells frontiersin.orgnih.gov. By inhibiting these pathways, Circumdatin D effectively protects primary neurons from the neurotoxicity induced by LPS-activated microglia frontiersin.orgnih.gov.

In vivo studies using nematode models of Alzheimer's disease have further substantiated the neuroprotective potential of Circumdatin D. It was observed to delay paralysis in these models by suppressing both AChE activity and the expression of inflammation-related genes frontiersin.orgnih.gov. These findings underscore the multi-target therapeutic potential of circumdatin analogues, with Circumdatin D acting as a promising agent for neuroprotection through its dual action on cholinergic signaling and neuroinflammation frontiersin.orgnih.gov. While these detailed mechanistic insights have been elucidated for Circumdatin D, they provide a strong rationale for the neuroprotective potential of the broader class of circumdatin alkaloids, including Circumdatin I.

Table 2: Neuroprotective Mechanisms of Circumdatin D

| Mechanistic Target | Effect of Circumdatin D | Downstream Consequences |

|---|---|---|

| TLR4 Signaling Pathway | Modulation | Inhibition of pro-inflammatory responses in microglia |

| NF-κB Pathway | Modulation | Reduction in the secretion of pro-inflammatory cytokines |

| MAPKs Pathway | Modulation | Attenuation of inflammatory signaling cascade |

| JAK/STAT Pathway | Modulation | Contribution to the overall anti-inflammatory effect |

| Neuronal Protection | Protection from LPS-induced neurotoxicity | Preservation of neuronal cell viability |

This table summarizes the detailed mechanistic investigations conducted on Circumdatin D, a potent analogue of Circumdatin I.

Structure Activity Relationship Sar Investigations for Circumdatin I

Influence of Side-Chain Modifications on Bioactivity Profiles within the Family

The biological activity of compounds within the circumdatin family is significantly influenced by the nature and position of their side-chain modifications. Research into analogues and derivatives demonstrates that even minor alterations to the core structure can lead to substantial changes in potency and selectivity.

Studies on short-chain quinones have shown that the incorporation of an amide into the side chain can significantly increase cytoprotective activity compared to analogues with polar carboxylic acid or less polar ester linkages. nih.gov Similarly, the hydrophobicity of modifications can be a key determinant of cytotoxicity. biomedpharmajournal.org For other classes of molecules, modifying the polarity of side chains has been an effective strategy to enhance permeability across the blood-brain barrier. nih.gov

Within the circumdatin family itself, different members exhibit varied biological activities. For instance, Circumdatin E and Circumdatin H have been identified as inhibitors of the integrated electron transfer chain, while Circumdatin C, G, and I show potent ultraviolet-A (UV-A) protecting activity. nih.govnih.gov This functional diversity underscores the role of substitutions on the core scaffold.

A pertinent example comes from the study of conjugates formed between 2-hydroxycircumdatin C (a circumdatin analogue) and aspyrone, which resulted in four new hybrid dimers known as ochrazepines A-D. nih.gov The cytotoxic profiles of these conjugates against various human cancer cell lines revealed that the addition of the aspyrone moiety modulated the activity. While the aspyrone itself showed broad-spectrum cytotoxicity, its conjugation to the circumdatin scaffold altered the activity spectrum of the resulting molecules. For instance, Ochrazepine A exhibited cytotoxicity against ten different cancer cell lines, whereas Ochrazepines B and D were selectively active against the U251 glioblastoma cell line. nih.gov This demonstrates that side-chain additions can refine or alter the bioactivity profile of the parent circumdatin structure.

Stereochemical Aspects of Molecular Recognition and Biological Efficacy

Stereochemistry is a pivotal factor in the biological activity of chiral natural products, as it fundamentally affects molecular recognition, target binding, distribution, and metabolism. nih.govnih.govdergipark.org.tr The three-dimensional arrangement of atoms can dictate the potency and pharmacokinetic properties of a drug molecule. nih.govnih.gov

This principle is clearly illustrated in the study of the aforementioned ochrazepines, which are conjugates of 2-hydroxycircumdatin C and aspyrone. nih.gov Ochrazepines A and B are epimers, as are Ochrazepines C and D. The investigation revealed a distinct link between their stereochemistry and their selective cytotoxicity:

Ochrazepine A and C , which possess an 8'S-configuration, displayed cytotoxic activity against U87 glioblastoma cells. nih.gov

Ochrazepine B and D , their counterparts with an 8'R-configuration, were active against U251 glioblastoma cells. nih.gov

This stereospecific activity suggests that the spatial orientation of the aspyrone moiety is crucial for the molecular recognition events that lead to cytotoxicity in these specific cell lines. The different potencies and selectivities of the stereoisomers highlight that their interaction with the biological target is highly dependent on a precise three-dimensional fit. nih.govju.edu.jo Such stereoselective effects are common in pharmacology and underscore the importance of chirality in drug design. nih.gov

| Compound | Configuration | Selective Cytotoxicity (Cell Line) |

| Ochrazepine A | 8'S | U87 |

| Ochrazepine B | 8'R | U251 |

| Ochrazepine C | 8'S | U87 |

| Ochrazepine D | 8'R | U251 |

Data derived from a study on circumdatin-aspyrone conjugates, highlighting the role of stereochemistry in selective anticancer activity. nih.gov

Identification of Pharmacophores for Target Interactions

A pharmacophore is defined by the IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interaction with a specific biological target structure and to trigger (or block) its biological response." mdpi.com Identifying the pharmacophore of a molecule like Circumdatin I is a crucial step in understanding its mechanism of action and in designing new, more potent analogues. krishisanskriti.org

The process of creating a pharmacophore model involves identifying common chemical features in a set of active molecules and their spatial arrangement. ju.edu.jo These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (H), aromatic rings (R), and positively or negatively ionizable centers. mdpi.com

While a specific pharmacophore model for Circumdatin I is not extensively documented in the literature, one can be hypothesized based on its quinazoline-benzodiazepine scaffold, a class of compounds known for anticancer properties. nih.govbioinformation.net Key features of the Circumdatin I structure that likely contribute to its pharmacophore include:

Aromatic Rings: The fused aromatic system can participate in hydrophobic and π-π stacking interactions within a target's binding site.

Hydrogen Bond Acceptors: The structure contains several nitrogen atoms and carbonyl oxygen atoms that can act as hydrogen bond acceptors.

Hydrogen Bond Donor: The N-H group within the benzodiazepine (B76468) ring can serve as a hydrogen bond donor.

3D Spatial Arrangement: The rigid, non-planar structure of the benzodiazepine ring system holds these features in a specific three-dimensional orientation, which is critical for receptor binding.

Once developed, such a pharmacophore model can be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that possess the same essential features, thereby accelerating the discovery of new potential drug candidates. mdpi.comkrishisanskriti.org

Computational and In Silico Approaches to SAR Analysis (e.g., Molecular Docking)

Computational methods, particularly molecular docking, are powerful tools for investigating the SAR of bioactive compounds like Circumdatin I. mdpi.com Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, providing insights into the molecular basis of its activity. nih.govnih.gov

The docking process involves preparing the 3D structures of both the ligand (Circumdatin I) and the target protein. A defined region of the protein, known as the binding site or grid box, is specified, and a docking algorithm systematically explores various conformations of the ligand within this site, calculating the binding energy for each pose using a scoring function. nih.govnih.gov

Given that Circumdatin E and H are known inhibitors of the mitochondrial respiratory chain's NADH oxidase, a plausible in silico study would involve docking Circumdatin I into the binding site of a key protein within this complex. nih.gov Such a study would:

Predict Binding Affinity: The calculated binding energy (typically in kcal/mol) would provide an estimate of how strongly Circumdatin I binds to the target. Lower binding energies generally indicate more favorable interactions. nih.gov

Identify Key Interactions: The analysis would reveal specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces. This can explain why the specific arrangement of functional groups in Circumdatin I is essential for its inhibitory activity.

Explain SAR of Analogues: By docking various circumdatin analogues with different side-chain modifications, researchers could correlate the predicted binding energies and interaction patterns with experimentally observed biological activities. For example, a modification that disrupts a critical hydrogen bond would be predicted to have a weaker binding affinity and lower bioactivity, thus rationalizing the SAR.

Following docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the molecular interactions. Together, these in silico approaches offer a rational, cost-effective framework for optimizing lead compounds and designing new derivatives with enhanced efficacy. nih.gov

Advanced Analytical Methodologies for Research on Circumdatin I

Chromatographic Separation and Purification Techniques for Complex Mixtures

Chromatography is a fundamental technique for separating and purifying components from a mixture. nih.govbritannica.com The process relies on the differential distribution of compounds between a stationary phase (a solid or a liquid adsorbed on a solid) and a mobile phase (a liquid or gas) that flows through it. nih.govbritannica.com For a compound like Circumdatin I, typically found within a complex extract from fungal cultures, a multi-step chromatographic approach is often required.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and analysis of Circumdatin I. It is a type of liquid chromatography that uses high pressure to force the solvent (mobile phase) through a column packed with a stationary phase, leading to high-resolution separations. teledynelabs.com

Analytical HPLC: This mode is used for the identification and quantification of a compound in a mixture. rotachrom.com It employs smaller columns and lower flow rates to achieve high resolution, allowing for the determination of purity and the presence of related analogues in a sample. rotachrom.comthermofisher.com

Preparative and Semi-Preparative HPLC: The primary goal of preparative HPLC is to isolate and purify a specific compound from a mixture for further use. teledynelabs.comijcpa.in This technique uses larger columns and higher flow rates than its analytical counterpart to handle larger sample loads. thermofisher.com In the isolation of Circumdatin I, semi-preparative HPLC is a critical final step. researchgate.net After initial fractionation by other methods, a subfraction containing Circumdatin I is subjected to semi-preparative HPLC, using a specific mobile phase to achieve final purification. researchgate.net For instance, a mobile phase of methanol (B129727) and water (1:4) has been successfully used to yield pure Circumdatin I. researchgate.net

| Parameter | Condition |

|---|---|

| Technique | Semi-Preparative HPLC |

| Mobile Phase | Methanol–H₂O (1:4) |

| Purpose | Isolation and purification of Circumdatin I from a pre-fractionated extract. |

Silica (B1680970) gel column chromatography is a widely used adsorbent-based method for the initial fractionation of crude extracts containing circumdatins. desiccantsmanufacturers.com Silica gel (SiO₂) is a polar stationary phase that separates compounds based on their polarity. desiccantsmanufacturers.comlibretexts.org Non-polar compounds elute faster, while polar compounds are retained more strongly on the column. libretexts.org

The process typically begins with a crude solvent extract, such as an ethyl acetate (B1210297) extract from a fungal fermentation. researchgate.net This extract is applied to a silica gel column. researchgate.netmdpi.com A process of stepwise gradient elution is then employed, where the polarity of the mobile phase is gradually increased. For example, a gradient of dichloromethane-acetone can be used to separate the extract into multiple fractions. researchgate.net Each fraction is then analyzed, often using bioassays or thin-layer chromatography (TLC), to identify those containing the compounds of interest. mdpi.com The active fractions, which would include Circumdatin I, are then subjected to further purification steps, such as chromatography on an octadecylsilyl (ODS) column or semi-preparative HPLC, to isolate the pure compound. researchgate.netmdpi.com

Mass Spectrometry-Based Profiling and Identification of Circumdatins

Mass spectrometry (MS) is a powerful analytical technique for identifying unknown compounds, quantifying known materials, and elucidating molecular structure. longdom.org It measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact mass and elemental composition. acs.orgresearchgate.net

To efficiently profile the various circumdatin analogues produced by fungi like Aspergillus ochraceus, a combination of Ultra-Performance Liquid Chromatography (UPLC) and advanced mass spectrometry is employed. acs.orgresearchgate.net The UPLC-MS-IT-TOF system integrates the high separation efficiency of UPLC with the capabilities of both ion trap (IT) and time-of-flight (TOF) mass analyzers. acs.orgnih.govyoutube.com

UPLC provides faster and higher-resolution separation of metabolites compared to conventional HPLC. youtube.com The separated compounds are then ionized and analyzed by the mass spectrometer. The TOF analyzer provides highly accurate mass measurements, which are crucial for determining the precise elemental composition of each compound. acs.orgresearchgate.net This allows for the initial identification of known and potentially new circumdatins in a complex extract. acs.orgresearchgate.net Studies using this method have successfully separated and identified multiple circumdatins from Aspergillus ochraceus cultures under specific chromatographic conditions. acs.orgresearchgate.netnih.gov

| Compound | Molecular Formula | Detected Mass (m/z) |

|---|---|---|

| Circumdatin F | C₁₇H₁₃N₃O₂ | 292.1086 [M+H]⁺ |

| Circumdatin C | C₁₇H₁₃N₃O₃ | 308.1035 [M+H]⁺ |

| Circumdatin G | C₁₇H₁₃N₃O₃ | 308.1035 [M+H]⁺ |

| Circumdatin E | C₁₈H₁₅N₃O₃ | 322.1191 [M+H]⁺ |

| Circumdatin H | C₁₈H₁₅N₃O₄ | 338.1141 [M+H]⁺ |

Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is a tandem mass spectrometry (MS/MS) technique used to induce the fragmentation of selected ions. longdom.orgwikipedia.org In this process, precursor ions are accelerated and collided with neutral gas molecules (like nitrogen or argon), causing them to break apart into smaller product ions. longdom.orgwikipedia.org Analyzing the resulting fragmentation pattern provides crucial information about the ion's structure. nationalmaglab.org

For the circumdatin family, CID is applied to predict the precursor and product ions, which helps confirm their identity. acs.orgresearchgate.net Research has shown a common fragmentation pathway for these compounds. acs.orgnih.gov This pathway typically involves the initial elimination of nitrogenous groups, followed by successive losses of carbonyl groups. acs.orgresearchgate.net Understanding these specific fragmentation patterns is essential for building a reliable MS/MS method to detect and confirm the presence of circumdatins, including Circumdatin I, in various samples like contaminated corn. acs.orgnih.gov

| Step | Description of Fragmentation |

|---|---|

| 1 | Elimination of nitrogenous groups from the precursor ion. |

| 2 | Successive losses of carbonyl (CO) groups from the resulting fragments. |

Spectroscopic Methods in Quantitative and Qualitative Analysis (beyond initial elucidation)

While techniques like NMR and X-ray crystallography are vital for the initial structure elucidation of a new compound, other spectroscopic methods are continuously used for its subsequent qualitative and quantitative analysis in various contexts. mdpi.comnih.gov For Circumdatin I, mass spectrometry and UV spectroscopy, often coupled with chromatography, serve as the primary tools for ongoing research.

Qualitative analysis involves confirming the identity and purity of Circumdatin I in a sample. High-resolution mass spectrometry (HRESIMS) provides an accurate mass measurement, which serves as a highly specific identifier for the compound. mdpi.comnih.gov When coupled with HPLC, a characteristic retention time and mass spectrum create a unique fingerprint for Circumdatin I, allowing it to be distinguished from other closely related circumdatins. nih.gov

Quantitative analysis aims to determine the concentration of Circumdatin I. Based on the detailed fragmentation data obtained from CID studies, highly sensitive and specific UPLC-MS/MS methods can be developed. acs.orgresearchgate.net These methods use a principle called Multiple Reaction Monitoring (MRM), where the mass spectrometer is set to detect a specific transition from a precursor ion to a product ion unique to Circumdatin I. This allows for accurate quantification of the compound even at low levels in complex matrices, such as food and feed samples. acs.org

Emerging Research Frontiers and Translational Perspectives for Circumdatin I

Exploration of Additional Biological Targets and Pathways

While initial research has illuminated some of the biological activities of circumdatin compounds, the full spectrum of their molecular targets and signaling pathways remains an active area of investigation. The structural diversity within the circumdatin family suggests that each analogue may possess unique biological properties and interact with distinct cellular components. nih.govresearchgate.net

For instance, research on related compounds like circumdatin D has revealed its ability to modulate the Toll-like receptor 4 (TLR4)-mediated NF-κB, MAPKs, and JAK/STAT inflammatory pathways in microglia. frontiersin.orgnih.gov This finding opens the possibility that Circumdatin I and other analogues could also interact with key regulators of inflammation and immune responses. Further studies are needed to explore the effects of Circumdatin I on these and other signaling cascades, such as those involved in cell proliferation, apoptosis, and oxidative stress.

The quinazolinone scaffold, a core component of circumdatins, is known to be a valuable tool in biochemical and biological studies for elucidating disease mechanisms and identifying potential drug targets. researchgate.net This suggests that Circumdatin I could serve as a chemical probe to uncover novel biological pathways or to validate new therapeutic targets. The exploration of its effects on various enzyme families, receptor types, and protein-protein interactions is a promising avenue for future research.

Advanced Computational Modeling for Mechanism Elucidation and Lead Optimization

Advanced computational modeling techniques are becoming increasingly vital in the effort to understand the mechanisms of action of natural products like Circumdatin I and to guide the development of more potent and selective analogues. These in silico approaches offer a powerful means to predict how Circumdatin I and its derivatives might interact with biological targets at a molecular level.

Computational studies can be employed to:

Predict Binding Affinities: Molecular docking simulations can predict the binding modes and affinities of Circumdatin I and its analogues to various protein targets. This can help in prioritizing compounds for synthesis and biological testing.

Elucidate Structure-Activity Relationships (SAR): By creating and analyzing computational models of a series of Circumdatin I analogues, researchers can identify the key structural features responsible for their biological activity. This knowledge is crucial for lead optimization.

Investigate Reaction Mechanisms: Computational chemistry can be used to study the proposed biosynthetic pathways of circumdatins, such as the intramolecular [4+2] hetero-Diels-Alder reaction, providing insights into how these complex molecules are assembled in nature. sdu.edu.cn

The application of these computational tools can accelerate the drug discovery process by reducing the need for extensive and time-consuming laboratory experiments. For other complex natural products, computational modeling has already been successfully used to refine their structures and predict their biological activities, demonstrating the potential of this approach for the circumdatin family. nih.gov

Bioprospecting and Strain Improvement for Sustainable Production

The primary source of Circumdatin I is the fungus Aspergillus ochraceus and other related fungal species. nih.govresearchgate.net Bioprospecting for new fungal strains that produce Circumdatin I or novel analogues is a key strategy for expanding the chemical diversity of this compound family. These efforts often involve screening fungi from diverse and unique environments, such as marine ecosystems. researchgate.net

Once a producing strain is identified, strain improvement techniques can be employed to enhance the yield and productivity of Circumdatin I. These methods can be broadly categorized as:

Classical Mutagenesis: This involves treating the fungal spores with mutagens like UV radiation or chemical agents to induce random mutations in the genome. The resulting mutants are then screened for improved production of the desired compound. nih.gov

Metabolic Engineering: This is a more targeted approach that involves the modification of specific biochemical pathways within the fungus to increase the production of Circumdatin I. nih.gov This could involve overexpressing key biosynthetic genes or knocking out genes that lead to the formation of unwanted byproducts.

Optimization of Fermentation Conditions: The production of secondary metabolites like Circumdatin I is highly dependent on the culture conditions. Systematically optimizing factors such as media composition, pH, temperature, and aeration can significantly improve yields. mdpi.com The "one strain-many compounds" (OSMAC) approach, which involves cultivating a single strain under various conditions to induce the production of different metabolites, is a valuable strategy in this context. mdpi.com

The development of robust and scalable fermentation processes is essential for the sustainable production of Circumdatin I for further research and potential therapeutic applications.

Development of Specialized Assays for High-Throughput Screening of Analogues

To efficiently explore the therapeutic potential of Circumdatin I and its analogues, the development of specialized assays for high-throughput screening (HTS) is crucial. HTS allows for the rapid testing of large libraries of compounds for their activity against a specific biological target or cellular process. researchgate.net

The development of such assays involves several key steps:

Assay Design and Miniaturization: The biological assay must be adapted to a format suitable for automation, typically in 96-, 384-, or even 1536-well plates. emory.eduyoutube.com This miniaturization reduces the consumption of reagents and allows for the testing of a large number of compounds simultaneously.

Robotics and Automation: HTS relies heavily on robotic systems for liquid handling, plate transport, and data acquisition. emory.edu These automated systems ensure the precision and reproducibility of the screening process.

Data Analysis and Hit Identification: Sophisticated software is used to analyze the large datasets generated by HTS and to identify "hits" – compounds that exhibit the desired biological activity.

For Circumdatin I, specialized assays could be developed to screen for a variety of activities, including inhibition of specific enzymes, modulation of receptor signaling, or effects on cell viability and proliferation. The availability of such assays would greatly accelerate the discovery of new lead compounds based on the circumdatin scaffold.

Q & A

Q. How can computational tools enhance the study of Circumdatin I’s structure-activity relationships (SAR)?

- Methodological Answer : SAR studies benefit from:

- Molecular docking : Screen against homology models of targets (e.g., AutoDock Vina).

- MD simulations : Analyze ligand-protein stability over 100-ns trajectories (e.g., GROMACS).

- Machine learning : Train models on bioactivity datasets to predict novel analogs. Validate predictions with synthetic analogs and dose-response assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.